Sulfanilic acid, N-(amidinoamidino)-

Overview

Description

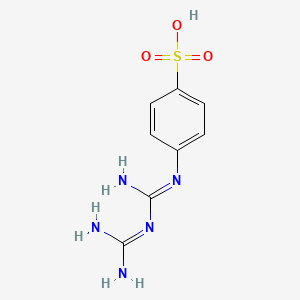

Sulfanilic acid, also known as 4-aminobenzenesulfonic acid, is an organic compound with the formula H3NC6H4SO3 . It is an off-white solid and a zwitterion, which explains its high melting point . It is a common building block in organic chemistry .

Synthesis Analysis

Sulfanilic acid can be produced by sulfonation of aniline with concentrated sulfuric acid . This process proceeds via phenylsulfamic acid, a zwitterion with a N-S bond . Various acids like sulfanilic acid, citric acid, chloroacetic acid, anthranilic acid, malic acid, and nicotinic acid have been used to catalyze the synthesis of 1-amidoalkyl-2-naphthols, out of which sulfanilic acid came out to be the most effective catalyst under solvent-free condition .Molecular Structure Analysis

The molecular formula of Sulfanilic acid is C6H7NO3S . The IUPAC name for the compound is 4-Aminobenzene-1-sulfonic acid . The structure of the compound can be represented as OS(=O)(=O)c1ccc(N)cc1 .Chemical Reactions Analysis

Sulfanilic acid is a versatile catalyst for the synthesis of 1-amidoalkyl-2-naphthols . It has been reported that 1-amidoalkyl-2-naphthols can be converted to biologically active 1-aminoalkyl-2-naphthols derivatives by an amide hydrolysis reaction . In addition, 1-amidoalkyl-2-naphthols can also be converted to 1, 3-oxazine derivatives .Physical And Chemical Properties Analysis

Sulfanilic acid has a molar mass of 173.19 and a density of 1.485 . It has a melting point of 288Scientific Research Applications

Antidiabetic Applications

Biguanides, including n-(4-sulfophenyl)biguanide, have been widely used as antidiabetic agents . They have shown promising results in the treatment of diabetes, and their mechanism of action is currently under extensive research .

Antimalarial Applications

Biguanides have also been used in the treatment of malaria . The antimalarial properties of these compounds have been recognized for decades, and they continue to play a crucial role in malaria treatment strategies .

Antiviral Applications

Biguanides have demonstrated antiviral properties . They have been used in the treatment of various viral infections, providing a versatile tool in antiviral therapy .

Anticancer Applications

Biguanides have shown potential in the field of oncology . Their ability to inhibit the growth of cancer cells has sparked interest in their use as anticancer agents .

Antibacterial Applications

Biguanides have been used as antibacterial agents . Their bactericidal properties make them effective in combating various bacterial infections .

Antifungal Applications

Biguanides have demonstrated antifungal properties . They have been used in the treatment of various fungal infections, providing a versatile tool in antifungal therapy .

Catalyst in Organic Synthesis

Sulfanilic acid, a form of n-(4-sulfophenyl)biguanide, has been found to be an efficient catalyst in the synthesis of 1-amidoalkyl-2-naphthols . This makes it a valuable tool in the field of organic synthesis .

Self-Assembled Fibrous Materials

Sulfanilic acid has been used to create self-assembled fibrous materials . These materials have potential applications in various areas of research, including drug delivery and tissue engineering .

Mechanism of Action

Mode of Action

Biguanides interact with their targets by inhibiting the activity of mitochondrial complex I . This inhibition leads to a decrease in ATP production, causing a state of energy stress within the cell . In response to this energy stress, cells activate compensatory mechanisms, such as increasing glucose uptake and reducing glucose production . This mode of action is unique among oral antihyperglycemic drugs .

Pharmacokinetics

The pharmacokinetics of biguanides, including N-(4-Sulfophenyl)biguanide, involve absorption, distribution, metabolism, and excretion (ADME). Biguanides are absorbed from the gastrointestinal tract and distributed throughout the body . The pharmacokinetic properties of biguanides can be influenced by various factors, including renal function, age, and the presence of other medications .

Action Environment

The action, efficacy, and stability of N-(4-Sulfophenyl)biguanide can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other medications can affect the pharmacokinetics of biguanides, potentially altering their efficacy and safety

properties

IUPAC Name |

4-[[amino-(diaminomethylideneamino)methylidene]amino]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3S/c9-7(10)13-8(11)12-5-1-3-6(4-2-5)17(14,15)16/h1-4H,(H,14,15,16)(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURZSIQUBHOHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960204 | |

| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfanilic acid, N-(amidinoamidino)- | |

CAS RN |

6405-80-7, 39604-29-0 | |

| Record name | Sulfanilic acid, N-(amidinoamidino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006405807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylbiguanide-p-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Amidinoamidino)sulfanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid](/img/structure/B6593087.png)

![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)